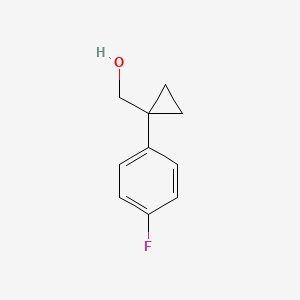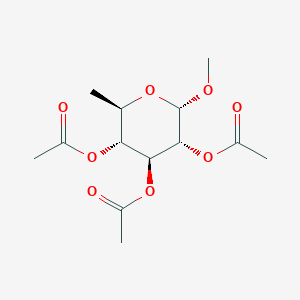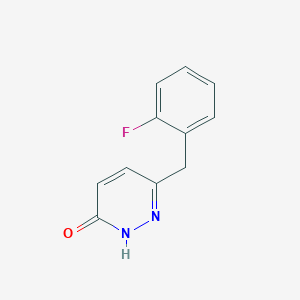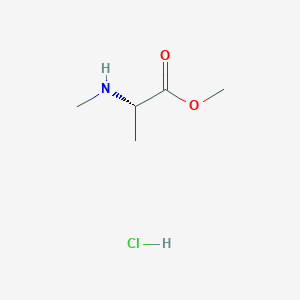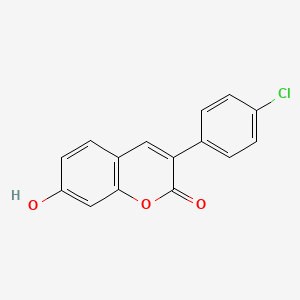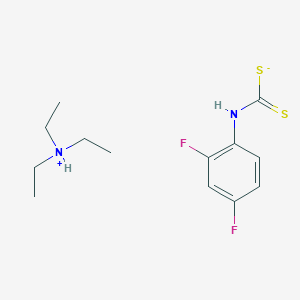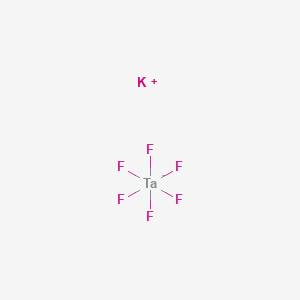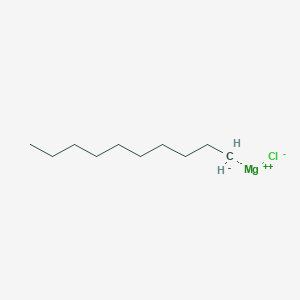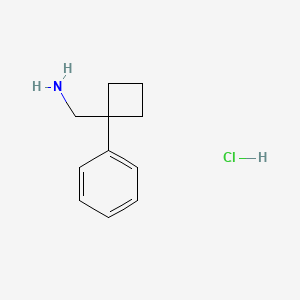
(1-Phenylcyclobutyl)methylamine HCl
Overview
Description
“(1-Phenylcyclobutyl)methylamine HCl” is a chemical compound with the molecular formula C11H16ClN. It has a molecular weight of 197.7 g/mol. The IUPAC name for this compound is (1-phenylcyclobutyl)methylamine .
Molecular Structure Analysis
The InChI code for “(1-Phenylcyclobutyl)methylamine HCl” is 1S/C11H15N/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2 . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis
Amines, such as “(1-Phenylcyclobutyl)methylamine HCl”, are known to react with acids to form salts that are soluble in water . They can also undergo reactions to form imines when they react with aldehydes and ketones .Physical And Chemical Properties Analysis
“(1-Phenylcyclobutyl)methylamine HCl” is a liquid at room temperature . The compound has a molecular weight of 197.7 g/mol and a density of 1.0±0.1 g/cm3 .Scientific Research Applications
1. Protein and Peptide Modification
(Dubois et al., 1981) explored the use of methylamine buffers for the rapid quantitative removal of acetimidoyl groups from proteins and peptides modified with ethyl or methyl acetimidate. This study found that methylamine can effectively remove acetimidoyl groups without affecting the primary structure, suggesting a potential application in structural studies of proteins and peptides.
2. Monoamine Oxidase Research
(Silverman & Zieske, 1985) reported on the use of 1-Phenylcyclobutylamine as a substrate for monoamine oxidase (MAO), converting it into 1-phenylcyclopropanecarboxaldehyde without enzyme inactivation. This indicates its application in the study of MAO and related biochemical pathways.
3. Reactivity with Plasma Protease Inhibitors
(Swenson & Howard, 1979) demonstrated that methylamine reacts with alpha 2-macroglobulin, a plasma protease inhibitor, forming an irreversible, covalent modification. This finding suggests potential applications in studying the reactivity and modification of plasma proteins.
4. Organic Synthesis and Catalysis
(Facchetti et al., 2016) utilized derivatives of 1-Phenylcyclobutylamine in the synthesis of novel catalysts for ketone reduction, highlighting its role in the development of new organic synthesis methodologies.
5. Inorganic Chemistry and Optical Properties
(Liu et al., 2011) studied the use of methylamine molecules as a cotemplate in the formation of new inorganic-organic hybrid selenidostannates, which exhibit interesting optical properties. This research demonstrates the application of methylamine derivatives in materials science, particularly in the development of compounds with combined organic and inorganic properties.
6. Plant Physiology and Ammonium Uptake
(Wheeler, 1979) explored the uptake of methylamine by Macrocystis pyrifera, a type of kelp, showing its use as a sensitive measure for studying ammonium uptake in both laboratory and field conditions. This finding contributes to the understanding of nitrogen metabolism in marine plants.
Safety and Hazards
properties
IUPAC Name |
(1-phenylcyclobutyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-9-11(7-4-8-11)10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZMNCBXCCKZOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Phenylcyclobutyl)methylamine HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




